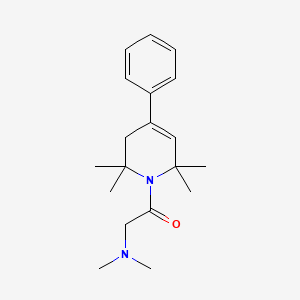
Pyridine, 1,2,3,6-tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine is an organic compound with a complex structure that includes a pyridine ring, phenyl group, and several methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a phenyl group under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel and is carried out in a suitable solvent. The process may also involve hydrogenation steps to achieve the desired tetrahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反応の分析
Types of Reactions
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
科学的研究の応用
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,2,3,6-Tetrahydro-2,3-Bipyridine: A related compound with a similar tetrahydro structure but different substituents.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another compound with a tetrahydro ring structure, used as a versatile solvent and reagent in organic synthesis.
Uniqueness
1,2,3,6-Tetrahydro-1-(N,N-dimethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
53725-51-2 |
|---|---|
分子式 |
C19H28N2O |
分子量 |
300.4 g/mol |
IUPAC名 |
2-(dimethylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C19H28N2O/c1-18(2)12-16(15-10-8-7-9-11-15)13-19(3,4)21(18)17(22)14-20(5)6/h7-12H,13-14H2,1-6H3 |
InChIキー |
FXCYKPOHYGUTNI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(N1C(=O)CN(C)C)(C)C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


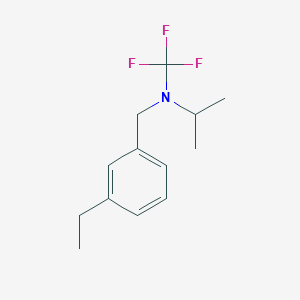
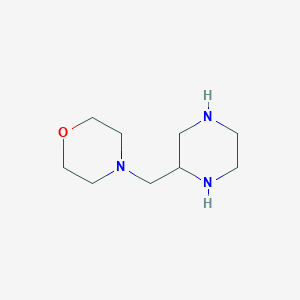
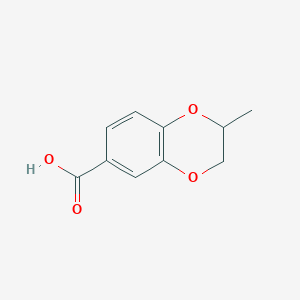
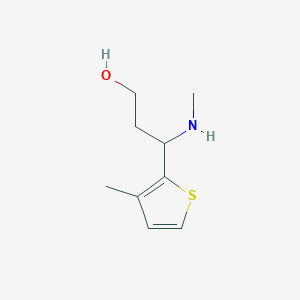
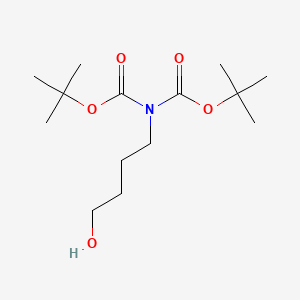
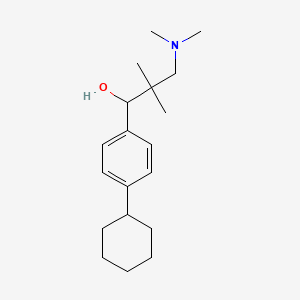
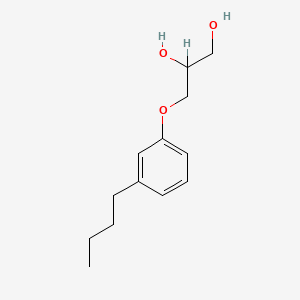
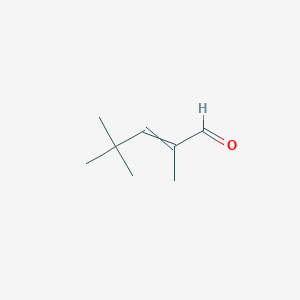
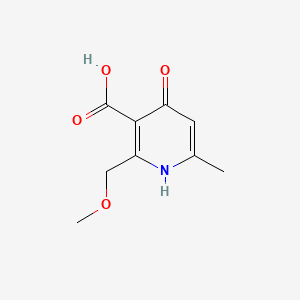
![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

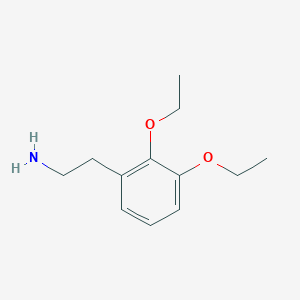
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
